N1-(3-(dimethylamino)propyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide
Description
N1-(3-(dimethylamino)propyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide core (N-C(O)-C(O)-N) with two distinct substituents:
- N2-substituent: A 2-(1-tosylpiperidin-2-yl)ethyl group, featuring a sulfonylated piperidine ring that may enhance lipophilicity and influence receptor binding.
This compound belongs to a broader class of oxalamides investigated for diverse biological activities, including flavor modulation (e.g., umami taste enhancement) and enzyme interactions .
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N'-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34N4O4S/c1-17-8-10-19(11-9-17)30(28,29)25-16-5-4-7-18(25)12-14-23-21(27)20(26)22-13-6-15-24(2)3/h8-11,18H,4-7,12-16H2,1-3H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWQEIDDRFEROM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues and their properties are summarized below:
Key Comparative Insights
Structural Variations and Pharmacokinetics: The target compound’s N1-substituent (dimethylaminopropyl) introduces a tertiary amine, enhancing water solubility compared to methoxybenzyl groups in S336 and S5454. S336 and No. 1769 prioritize aromatic and heteroaromatic substituents, optimizing receptor binding (e.g., hTAS1R1/hTAS1R3) while minimizing off-target enzyme inhibition .
Enzyme Inhibition Profiles: S5456’s moderate CYP3A4 inhibition (51% at 10 µM) contrasts with S336’s negligible effects, highlighting the sensitivity of CYP interactions to substituent positioning (e.g., 2,3- vs. 2,4-dimethoxybenzyl) . The target compound’s tosyl group (a known pharmacophore in protease inhibitors) may confer distinct CYP interactions, warranting dedicated assays .
Toxicological Safety: The FAO/WHO-established NOEL of 100 mg/kg bw/day for analogues (No. 1769, 1770) reflects class-wide metabolic pathways (oxalamide hydrolysis to non-toxic fragments) . However, the target compound’s unique substituents—particularly the tosylpiperidinyl moiety—may alter toxicity thresholds, necessitating separate evaluation .
Q & A
Basic: What synthetic strategies are recommended for preparing N1-(3-(dimethylamino)propyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide?
Methodological Answer:
The compound can be synthesized via multi-step organic reactions. A typical approach involves:
Amide Coupling : React oxalyl chloride with 3-(dimethylamino)propylamine to form the first oxalamide intermediate.
Secondary Amide Formation : Introduce the 2-(1-tosylpiperidin-2-yl)ethyl group using coupling agents like DCC/HOBt or EDCI under inert conditions (N₂ atmosphere) .
Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) for high purity (>95%) .
Key Considerations :
- Monitor reaction progress via TLC (Rf ~0.3 in CHCl₃:MeOH 9:1) .
- Optimize stoichiometry (1:1.2 molar ratio for amine:oxalyl chloride) to minimize side products .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ 2.2 ppm for dimethylamino protons, δ 7.3-7.5 ppm for tosyl aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (calculated m/z ~560.3) .
- HPLC : Assess purity (>98% using C18 column, acetonitrile/water mobile phase) .
Data Interpretation : - Cross-validate NMR shifts with density functional theory (DFT) calculations for ambiguous signals .
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
Target Selection : Prioritize kinases or GPCRs due to structural motifs (e.g., tosylpiperidinyl group’s sulfonamide affinity) .
Assay Types :
- Binding Assays : Surface plasmon resonance (SPR) to measure KD values .
- Functional Assays : cAMP accumulation or β-arrestin recruitment for GPCR targets .
Controls : Include positive controls (e.g., known inhibitors) and DMSO vehicle controls .
Advanced: How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
Analog Synthesis : Modify substituents (e.g., replace tosyl with mesyl or acetyl groups) .
Biological Testing : Compare IC₅₀ values across analogs in dose-response assays (e.g., 0.1–100 µM range) .
Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses against target proteins .
Key Insight :
- Correlate logP values (calculated via ChemDraw) with cellular permeability trends .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Use a Design of Experiments (DOE) approach:
Variables : Temperature (20–60°C), solvent (DMF vs. THF), catalyst loading (1–5 mol%) .
Response Metrics : Yield (HPLC quantification) and purity (NMR).
Statistical Analysis : Apply ANOVA to identify significant factors (e.g., THF improves yield by 15% vs. DMF) .
Example Optimization :
- Optimal conditions: 40°C, THF, 3 mol% DMAP catalyst (yield: 82%) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Standardize Assays : Use identical cell lines (e.g., HEK293 for GPCR studies) and assay buffers .
Validate Reagents : Confirm compound stability via LC-MS before testing (e.g., check for hydrolysis in PBS) .
Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀ ± SEM) .
Case Study :
- Discrepancies in IC₅₀ for kinase inhibition may arise from ATP concentration variations (fix at 1 mM) .
Advanced: What in silico strategies predict metabolic stability of this compound?
Methodological Answer:
Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., dimethylamino group demethylation) .
CYP450 Inhibition Assays : Test against CYP3A4 and CYP2D6 using fluorogenic substrates .
ADME Modeling : Calculate bioavailability (%F) via GastroPlus using logD (1.5) and solubility (25 µM in PBS) .
Basic: How to determine solubility and stability in biological buffers?
Methodological Answer:
Solubility Testing :
- Shake-flask method in PBS (pH 7.4) at 25°C; quantify via UV-Vis (λmax 280 nm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
